molecular formula C19H25N3 B14920510 N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine

N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine

Cat. No.: B14920510
M. Wt: 295.4 g/mol
InChI Key: DIZFJFYXJSRSAQ-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with benzyl, methyl, and pyridin-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting bond cleavage and cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs with different functional groups attached to the piperidine or pyridine rings .

Scientific Research Applications

N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)piperidin-4-amine
  • N-benzylpiperidin-4-amine
  • N-methylpiperidin-4-amine

Uniqueness

N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, methyl, and pyridin-2-ylmethyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C19H25N3/c1-21(15-17-7-3-2-4-8-17)19-10-13-22(14-11-19)16-18-9-5-6-12-20-18/h2-9,12,19H,10-11,13-16H2,1H3

InChI Key

DIZFJFYXJSRSAQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=N3

Origin of Product

United States

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